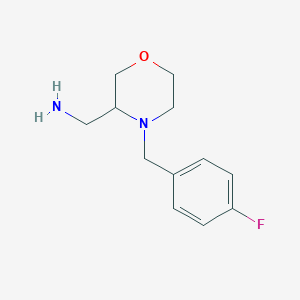

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Description

Properties

IUPAC Name |

[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWOFFGNIYRUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596623 | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174561-70-7 | |

| Record name | 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174561-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine chemical properties

An In-depth Technical Guide on the Chemical Properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonymous IUPAC name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine and CAS Number 112914-13-3, is a substituted morpholine derivative of interest in medicinal chemistry and pharmacology.[1][2][3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its action as a prokinetic agent and 5-HT4 receptor agonist.[5][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is described as a colorless to yellow or light red liquid.[4]

| Property | Value | Source |

| IUPAC Name | [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | [1][2] |

| Synonyms | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | [3][4][5][7][8][9] |

| CAS Number | 112914-13-3 | [3][4][5][7][8][9] |

| Molecular Formula | C₁₂H₁₇FN₂O | [1][5][7] |

| Molecular Weight | 224.27 g/mol | [1][2][5] |

| Appearance | Colorless to yellow or light red liquid | [4] |

| Boiling Point | 317.4 ± 27.0 °C (Predicted) | [10] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [5][10] |

| Melting Point | Not available. The melting point of its precursor, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine, is 120-122 °C. | [11] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [10][12] |

Spectral Data

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common method involves the deacetylation of its acetylated precursor. The asymmetric synthesis of its enantiomers has also been described in the literature, highlighting its chiral nature.[6]

Synthesis of Racemic this compound

A common route to the title compound is the hydrolysis of its N-acetyl derivative.[17]

Step 1: Synthesis of 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine

A mixture of 2-acetylaminomethylmorpholine, 4-fluorobenzyl chloride, potassium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as methyl ethyl ketone is refluxed with stirring.[11] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.[11]

Step 2: Hydrolysis to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 10% hydrochloric acid is refluxed for several hours.[17] The reaction mixture is then cooled and basified with an aqueous sodium hydroxide solution to a pH of 11. The product is extracted with an organic solvent like chloroform. The organic layer is washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the final product as an oil.[17]

A brief mention of synthesizing the racemic mixture by reacting 2-aminomethyl-4-(4-fluorobenzyl)morpholine with chloroacetic acid ethyl ester has also been noted, though a detailed protocol is not provided.[5]

Biological Activity and Signaling Pathway

This compound is identified as a prokinetic agent that functions as a 5-HT4 receptor agonist.[5][6] 5-HT4 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gs alpha subunit.[1][18]

5.1. 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade:[1][18][19]

-

Receptor Activation: The agonist binds to the 5-HT4 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in the gastrointestinal tract includes increased motility.[1][18]

The 5-HT4 receptor can also couple to other G proteins and signaling pathways, leading to a diversity of cellular responses.[18]

Experimental Protocols for Biological Activity Assessment

The evaluation of the 5-HT4 receptor agonist activity of a compound like this compound typically involves cell-based assays that measure the downstream consequences of receptor activation, such as cAMP production.

In Vitro cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels in response to receptor agonism.

Materials and Methods:

-

Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Test Compound: this compound.

-

Reference Agonist: A known 5-HT4 agonist (e.g., Serotonin or Cisapride).

-

Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF, FRET, or ELISA-based).

Procedure:

-

Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into a multi-well assay plate (e.g., 96- or 384-well) and incubate to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

-

Compound Incubation: Add the diluted compounds to the cells and incubate for a specified time at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Conclusion

This compound is a morpholine derivative with established prokinetic properties mediated through its agonist activity at the 5-HT4 receptor. While its fundamental chemical identity is well-defined, further experimental determination of its physical properties, such as melting point and detailed solubility, would be beneficial for a complete physicochemical profile. The available synthetic routes provide a solid foundation for its preparation in a research setting. The understanding of its mechanism of action via the 5-HT4 receptor signaling pathway opens avenues for its potential application in the development of therapeutic agents for gastrointestinal motility disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C12H17FN2O | CID 10242735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3 [chemicea.com]

- 4. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 5. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | 112914-13-3 | FA17786 [biosynth.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. scbt.com [scbt.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 3-Aminomethy-4-(4-fluorobenzyl)morpholine | 174561-70-7 [amp.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine [srdpharma.com]

- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 14. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 15. Morpholine, 4-methyl- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. prepchem.com [prepchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Technical Guide: Asymmetric Synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the asymmetric synthesis of the chiral amine (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a valuable building block in medicinal chemistry. The described method provides a practical route to both the (S)-(-) and (R)-(+) enantiomers with high enantiomeric purity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process commencing from commercially available (R)- or (S)-epichlorohydrin and 4-fluorobenzylamine. The key steps involve the formation of a chloropropanol intermediate, subsequent cyclization to a morpholinone, and final reduction to the target aminomethyl morpholine.

Experimental Protocols

The following protocols are adapted from the synthesis described in the literature.

Synthesis of (R)-1-Chloro-3-(4-fluorobenzylamino)-2-propanol

-

A solution of (R)-(-)-epichlorohydrin (1 equivalent) in a suitable solvent is cooled to 0°C.

-

4-Fluorobenzylamine (1 equivalent) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel to afford pure (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol.

Synthesis of (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol

-

To a solution of (R)-1-chloro-3-(4-fluorobenzylamino)-2-propanol (1 equivalent) and triethylamine (1.2 equivalents) in chloroform, bromoacetyl bromide (1.1 equivalents) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is washed successively with 1N HCl, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The resulting crude oil is purified by silica gel chromatography to give (R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol.

Synthesis of (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine

-

A mixture of (R)-1-[N-bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol (1 equivalent) and sodium methoxide (1.4 equivalents) in methanol is heated to reflux for 3 hours.

-

The reaction mixture is cooled to room temperature and concentrated to dryness.

-

The residue is taken up in chloroform and washed successively with 1N HCl, water, and brine.

-

Evaporation of the solvent provides the crude product, which is crystallized from a chloroform-ether mixture to yield (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine.

Synthesis of (R)-(+)-3-Aminomethyl-4-(4-fluorobenzyl)morpholine

-

A solution of (R)-(+)-2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine (1 equivalent) in a suitable solvent is treated with a reducing agent (e.g., lithium aluminum hydride) to reduce the amide functionality.

-

The reaction is carried out under an inert atmosphere and at a controlled temperature.

-

Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent.

-

The organic extracts are dried and concentrated to give the crude amine.

-

Purification by distillation or chromatography affords the final product, (R)-(+)-3-aminomethyl-4-(4-fluorobenzyl)morpholine.

Note: The synthesis of the (S)-(-) enantiomer is achieved by starting with (S)-(+)-epichlorohydrin and following the same synthetic sequence.

Data Presentation

| Compound | Yield | Melting Point (°C) | Boiling Point (°C/mmHg) | Optical Rotation [α]D (c, solvent) | Enantiomeric Purity (% ee) |

| (R)-1-[N-Bromoacetyl-N-(4-fluorobenzyl)amino]-3-chloro-2-propanol | 84% | - | - | - | - |

| (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine | 60% | - | - | - | - |

| (S)-(-)-2-Chloromethyl-4-(4-fluorobenzyl)morpholine (intermediate) | 85% | - | 150-151/1 | -20.6 (c 1.0, MeOH) | - |

| (S)-(-)- and (R)-(+)-(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine | ~35% (overall) | - | - | - | >98% |

Characterization

Detailed characterization data such as 1H NMR, 13C NMR, and mass spectrometry for the final product, this compound, are not explicitly provided in the reviewed literature. Researchers synthesizing this compound should perform full characterization using standard analytical techniques to confirm its identity and purity. The primary literature indicates the use of melting point, thin-layer chromatography, infrared spectroscopy, and 1H NMR for the characterization of intermediates.

Mandatory Visualization

Caption: Asymmetric synthesis of this compound.

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, a morpholine derivative of interest in medicinal chemistry. The morpholine scaffold is a versatile building block in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This document details the chemical identity, physicochemical properties, a proposed synthetic route, and the broader context of the biological activities of related morpholine-containing compounds.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 174561-70-7

-

Molecular Formula: C₁₂H₁₇FN₂O

-

Molecular Weight: 224.27 g/mol

-

Chemical Structure:

(Structure generated based on IUPAC name)

(Structure generated based on IUPAC name)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 317.4±27.0 °C | Predicted |

| Density | 1.145±0.06 g/cm³ | Predicted |

| pKa | 10.01±0.29 | Predicted |

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

(R)- or (S)-epichlorohydrin

-

4-Fluorobenzylamine

-

Bromoacetyl bromide

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Methodology:

-

Step 1: Synthesis of Chiral Intermediate: The synthesis would likely begin with the reaction of a chiral starting material, such as an enantiomer of epichlorohydrin, with 4-fluorobenzylamine to introduce the fluorobenzyl group and establish the stereochemistry of the morpholine ring precursor.

-

Step 2: Formation of the Morpholine Ring: The intermediate from Step 1 would then undergo a series of reactions to form the morpholine ring. This could involve acylation with a haloacetyl halide, followed by an intramolecular cyclization.

-

Step 3: Introduction of the Aminomethyl Group: The final step would involve the introduction of the aminomethyl group at the 3-position of the morpholine ring. This could be achieved through various synthetic strategies, such as the reduction of a nitrile or an azide precursor at that position.

-

Purification: The final product would be purified using standard techniques such as column chromatography to yield the desired this compound.

Note: This is a proposed synthetic scheme. The actual yields and reaction conditions would require optimization.

Biological Activity and Potential Applications

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Morpholine derivatives have a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.[1][3][4] The presence of the morpholine moiety can improve the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

While specific biological data for this compound is not currently available, its structural similarity to other bioactive morpholines suggests potential for activity in various therapeutic areas. The 4-fluorobenzyl group is also a common substituent in pharmacologically active compounds. Further research and biological screening are necessary to elucidate the specific activities and potential applications of this compound.

Workflow for Novel Morpholine Derivative Drug Discovery

The following diagram illustrates a general workflow for the discovery and initial evaluation of a novel morpholine derivative like this compound.

Caption: A generalized workflow for the discovery and development of novel morpholine-based drug candidates.

Conclusion

This compound is a morpholine derivative with potential for further investigation in drug discovery. While specific experimental data for this compound is limited, its structural features suggest it may possess interesting biological activities. The provided information serves as a foundational guide for researchers interested in the synthesis and evaluation of this and related molecules. Further experimental work is required to fully characterize its properties and therapeutic potential.

References

Navigating the Synthesis and Potential Bioactivity of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Due to the limited availability of specific experimental data for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, this guide will provide a broader technical context based on related morpholine-containing compounds and general synthetic methodologies.

Physicochemical Characteristics of Related Morpholine Derivatives

To provide a framework for understanding the potential properties of the target compound, the following table summarizes key data for a structurally related analog.

| Property | 4-(4-Bromobenzyl)morpholine | Reference |

| CAS Number | 132833-51-3 | |

| Molecular Weight | 256.14 g/mol | |

| IUPAC Name | 4-(4-bromobenzyl)morpholine | |

| InChI Key | KWJZFQQTDGVBOX-UHFFFAOYSA-N |

Synthetic Approaches to Substituted Morpholines

The synthesis of substituted morpholines often involves multi-step reaction sequences. While a specific protocol for this compound is not documented in the provided search results, a generalizable synthetic strategy can be inferred from the synthesis of similar structures.[3] A common approach involves the reaction of a primary amine with an epoxide, followed by cyclization and subsequent functional group manipulations.

A conceptual workflow for the synthesis of such a compound is outlined below.

Caption: Generalized synthetic workflow for substituted morpholines.

Experimental Protocol: A Representative Synthesis

While a protocol for the exact target compound is unavailable, the synthesis of 3-aminomethyl-4-(4-fluorobenzyl)morpholine provides a relevant example of the synthetic steps that could be involved.[3] A key reaction involves the treatment of a bromoacetamide intermediate with sodium methoxide to induce cyclization into a morpholine-5-one derivative.[3] Subsequent reduction of the lactam would yield the desired aminomethyl morpholine.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly characterized. However, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Furthermore, compounds containing a 4-fluorobenzyl moiety have been explored as ligands for various biological targets.

The broader class of arylcyclohexylamines, which bear some structural resemblance to the target compound, are known for their activity as NMDA receptor antagonists, dopamine reuptake inhibitors, and µ-opioid receptor agonists.[4] These interactions within the central nervous system are responsible for their anesthetic, analgesic, and dissociative effects.[4]

The potential interactions of a molecule like this compound with these pathways can be conceptually illustrated.

Caption: Conceptual diagram of potential CNS signaling pathway interactions.

References

Technical Guide: Physicochemical Properties of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise summary of the key physicochemical properties of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, a morpholine derivative of interest in chemical and pharmaceutical research. The information presented is derived from publicly accessible chemical databases.

It is important to note that the user's original query specified "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine". However, publicly available data consistently refers to the isomeric form, "[4-(4-Fluorobenzyl)morpholin-2-yl]methylamine". This guide pertains to the latter, more documented compound.

Physicochemical Data

The fundamental molecular properties of [4-(4-Fluorobenzyl)morpholin-2-yl]methylamine are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇FN₂O | [1][2] |

| Molecular Weight | 224.27 g/mol | [2] |

| IUPAC Name | [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | [1][2] |

| CAS Number | 112914-13-3 | [1][2] |

Experimental Protocols and Signaling Pathways

Due to the absence of this information, the creation of a detailed experimental workflow or a signaling pathway diagram using Graphviz is not possible at this time. Further research and publication in peer-reviewed journals would be necessary to provide these technical details.

References

Technical Guide: Spectroscopic Analysis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine. The information presented herein is essential for researchers and professionals involved in the synthesis, quality control, and development of morpholine-based compounds.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data from these techniques provide complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 | dd | 2H | Ar-H (ortho to F) |

| ~ 7.05 | t | 2H | Ar-H (meta to F) |

| ~ 3.90 | d | 1H | N-CH ₂-Ar |

| ~ 3.75 | m | 1H | O-CH ₂ |

| ~ 3.60 | m | 1H | O-CH ₂ |

| ~ 3.50 | d | 1H | N-CH ₂-Ar |

| ~ 3.30 | m | 1H | N-CH -CH₂NH₂ |

| ~ 2.90 | dd | 1H | CH ₂-NH₂ |

| ~ 2.75 | m | 2H | N-CH ₂ |

| ~ 2.60 | dd | 1H | CH ₂-NH₂ |

| ~ 1.50 | br s | 2H | NH ₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~ 134 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂) |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |

| ~ 70 | O-C H₂ |

| ~ 62 | N-C H-CH₂NH₂ |

| ~ 58 | N-C H₂-Ar |

| ~ 52 | N-C H₂ |

| ~ 45 | C H₂-NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[1][3] For primary amines, characteristic N-H stretching absorptions are observed.[4][5][6][7]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Medium | Aliphatic C-H stretch |

| 1600 - 1580 | Medium | N-H bend (scissoring) |

| ~ 1510 | Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[7] |

| ~ 1100 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8][9] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl fragment) |

| 87 | [C₄H₉NO]⁺ (Morpholine fragment loss)[9] |

| 30 | [CH₄N]⁺ (CH₂NH₂ fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

-

¹H NMR Acquisition :

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of at least 1-2 seconds.[10]

-

-

¹³C NMR Acquisition :

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.[12]

-

Sample Preparation (ATR Method) :

-

Sample Preparation (KBr Pellet Method) :

-

Acquisition :

-

Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (LC-MS)

-

Instrumentation : A liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).[15][16]

-

Sample Preparation :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[16]

-

-

Chromatography :

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry :

-

Acquire data in positive ion mode using electrospray ionization (ESI).

-

Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

-

Data Processing : Analyze the resulting chromatogram and mass spectrum to determine the retention time, molecular weight, and fragmentation pattern of the compound.

Visualizations

Analytical Workflow for Structural Elucidation

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Caption: Interrelation of spectroscopic data for structural confirmation.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. fiveable.me [fiveable.me]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. preprints.org [preprints.org]

- 10. books.rsc.org [books.rsc.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1] Its advantageous physicochemical properties, such as metabolic stability and the ability to improve aqueous solubility and bioavailability, make it a highly attractive moiety in drug design.[2] Appropriately substituted morpholine derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of these key biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this promising area.

Anticancer Activity

Substituted morpholine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The anticancer efficacy of various morpholine derivatives has been quantified through extensive in vitro studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of a compound in inhibiting cancer cell growth or specific enzymatic activity. The following tables summarize the IC₅₀ values for representative morpholine derivatives against various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Morpholine Derivatives against Human Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-Morpholine | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | ||

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] | |

| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | ||

| Tetrahydroquinoline-Morpholine | 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] | |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [5] | |

| MCF-7 (Breast) | 0.58 ± 0.11 | [5] | ||

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] | ||

| Anilinoquinoline-Morpholine | 3d | HepG2 (Liver) | 8.50 | [6] |

| 3c | HepG2 (Liver) | 11.42 | [6] | |

| 3e | HepG2 (Liver) | 12.76 | [6] | |

| Benzimidazole-Oxadiazole-Morpholine | 5h | HT-29 (Colon) | 3.103 ± 0.979 | [7] |

| 5j | HT-29 (Colon) | 9.657 ± 0.149 | [7] | |

| 5c | HT-29 (Colon) | 17.750 ± 1.768 | [7] |

Table 2: Enzyme Inhibitory Activity of Morpholine Derivatives

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ | Reference |

| Thieno[3,2-d]pyrimidine-Morpholine | 15e | PI3Kα | 2.0 nM | [8] |

| Benzimidazole-Oxadiazole-Morpholine | 5h | VEGFR-2 | 0.049 ± 0.002 µM | [7] |

| 5j | VEGFR-2 | 0.098 ± 0.011 µM | [7] | |

| 5c | VEGFR-2 | 0.915 ± 0.027 µM | [7] | |

| Imidazo[1,2-a]pyrazine-Morpholine | 14c | PI3Kα | 1.25 µM | [9] |

Key Signaling Pathways in Morpholine-Mediated Anticancer Activity

The anticancer effects of morpholine derivatives are often attributed to their ability to modulate critical signaling cascades. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently implicated pathways in cancer cell proliferation and survival that are targeted by these compounds.[9]

DOT script for PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR pathway with inhibition points for morpholine derivatives.

DOT script for Ras/Raf/MEK/ERK Signaling Pathway

Caption: General workflow for the evaluation of anticancer activity.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10]It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.

[7][11]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

[12]2. Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C.

[6][12]4. MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free media and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

[10]5. Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

[12][13]6. Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the insoluble purple formazan crystals.

[12]7. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7]Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.

[12]8. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve.

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This technique can reveal if a compound induces cell cycle arrest at a specific phase, which is a common mechanism for anticancer drugs.

[1]

Protocol:

-

Cell Treatment: Culture cells in a 6-well plate and treat them with the morpholine derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at approximately 300 x g for 5 minutes.

-

Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.

[9]5. Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A. [2]RNase A is crucial to prevent the staining of RNA.

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Antimicrobial Activity

Morpholine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. [14]Their development is crucial in the face of growing antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10]It is a key quantitative measure of a compound's antimicrobial potency.

Table 3: Antibacterial Activity of Morpholine Derivatives

Compound Class Derivative Example Bacterial Strain MIC (µg/mL) Reference Thiazine-Morpholine 20 S. aureus 50 [5] B. subtilis 25 [5] V. cholerae 12.5 [5] 24 V. cholerae 6.25 [5] P. aeruginosa 6.25 [5] 26 S. aureus 6.25 [5] B. subtilis 12.5 [5] Ruthenium-Morpholine Ru(ii)-3 S. aureus 0.78 [7] Azole-Morpholine 12 M. smegmatis 15.6 [15]

Table 4: Antifungal Activity of Sila-Morpholine Derivatives

Derivative Example Fungal Strain MIC (µg/mL) Reference Sila-analogue 24 C. albicans ATCC 24433 1 [1] C. neoformans ATCC 34664 0.5 [1] C. glabrata NCYC 388 1 [1] A. niger ATCC 10578 2 [1] Sila-analogue 5 C. albicans ATCC 24433 4 [1] C. neoformans ATCC 34664 4 [1] A. niger ATCC 10578 8 [1] Sila-analogue 15 C. albicans ATCC 24433 4 [1] C. neoformans ATCC 34664 2 [1] A. niger ATCC 10578 8 [1]

Experimental Protocols

Standardized methods are employed to assess the antimicrobial activity of new compounds, ensuring reproducibility and comparability of results. The broth microdilution method for MIC determination and the agar disk diffusion test are two of the most common techniques.

DOT script for Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for antimicrobial susceptibility testing.

This is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.

[10]

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the morpholine derivative. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

[10]2. Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized inoculum.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

[10]5. Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for most bacteria, 24-48 hours for fungi).

-

Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

[13]

This is a qualitative or semi-quantitative method to determine the sensitivity or resistance of bacteria to an antimicrobial compound.

[16]

Protocol:

-

Medium Preparation: Use Mueller-Hinton Agar (MHA), which is the standard medium for this test.

[17]2. Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.

[16]4. Placement of Disks: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the morpholine derivative onto the surface of the inoculated agar plate.

[6]5. Incubation: Incubate the plate overnight at 35-37°C.

-

Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the susceptibility of the microorganism to the compound.

[18]

Anti-inflammatory Activity

The morpholine moiety is also present in compounds exhibiting anti-inflammatory properties. These derivatives can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory mediators.

Further targeted research is required to populate detailed quantitative data and specific protocols for the anti-inflammatory activities of a broad range of morpholine derivatives.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and may require optimization for specific compounds and cell lines. Always refer to the original cited literature and established laboratory safety guidelines.

References

- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. asm.org [asm.org]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of the 4-Fluorobenzyl Group in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the 4-fluorobenzyl group stands out as a frequently employed moiety for enhancing drug-like properties. This technical guide provides an in-depth analysis of the role of the 4-fluorobenzyl group in drug design, summarizing key data, outlining experimental protocols, and visualizing core concepts.

Physicochemical and Pharmacokinetic Impact of 4-Fluorobenzylation

The introduction of a fluorine atom at the para-position of a benzyl group imparts a range of beneficial modifications to a drug candidate's profile. These changes stem from fluorine's distinct electronic properties and the strength of the carbon-fluorine bond.

1.1. Modulation of Lipophilicity

Fluorination is a recognized strategy to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[1][2] The 4-fluorobenzyl group generally increases a compound's lipophilicity compared to an unsubstituted benzyl group, a factor that can be critical for achieving desired cell permeability and target engagement.[2]

1.2. Electronic Effects and Binding Interactions

Fluorine is the most electronegative element, and its presence on the benzyl ring significantly alters the molecule's electronic distribution.[3] This strong electron-withdrawing effect can modulate the acidity or basicity (pKa) of nearby functional groups, which can be crucial for optimizing interactions with the biological target and improving bioavailability.[3][4] The 4-fluorobenzyl group can participate in various non-covalent interactions within a protein's binding pocket, including:

-

Hydrophobic Interactions: The fluorinated aromatic ring enhances hydrophobic contacts with non-polar residues in the target protein.[2]

-

Electrostatic and Hydrogen-Bonding Interactions: Due to its electronic properties, the fluorine atom can engage in electrostatic interactions and act as a weak hydrogen bond acceptor, potentially increasing binding affinity and selectivity.[2]

1.3. Enhancement of Metabolic Stability

One of the most significant advantages of the 4-fluorobenzyl group is its ability to block metabolic degradation.[1][3] The para-position of a benzyl ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[5] The high strength of the C-F bond compared to a C-H bond makes it resistant to this enzymatic attack.[1] By "shielding" this metabolically labile site, the 4-fluorobenzyl group can:

-

Increase the drug's half-life.

-

Improve oral bioavailability.[1]

-

Reduce the formation of potentially reactive metabolites.

This strategy was instrumental in the development of drugs like ezetimibe, where the incorporation of a para-fluorophenyl group improved metabolic stability and in vivo potency.[3]

Data Presentation: Quantitative Effects of 4-Fluorobenzylation

The following tables summarize the quantitative impact of the 4-fluorobenzyl moiety on physicochemical properties and its application in approved pharmaceuticals.

Table 1: Comparative Physicochemical Properties: Benzyl vs. 4-Fluorobenzyl

| Property | Unsubstituted Benzyl Group | 4-Fluorobenzyl Group | Rationale for Change |

| Lipophilicity (cLogP) | ~2.0 (Toluene) | ~2.3 (4-Fluorotoluene) | The fluorine atom increases lipophilicity.[1][2] |

| Bond Dissociation Energy | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation.[1] |

| Electronic Effect | Neutral | Strongly electron-withdrawing | Fluorine's high electronegativity alters the electron density of the aromatic ring, influencing pKa and binding interactions.[3] |

Table 2: Examples of Approved Drugs Featuring a 4-Fluorobenzyl or Related Moiety

| Drug Name | Therapeutic Class | Role of the 4-Fluorobenzyl/phenyl Group |

| Ezetimibe | Cholesterol Absorption Inhibitor | The para-fluorophenyl group enhances lipophilicity, target binding, and improves metabolic stability by preventing oxidative hydroxylation.[3][6] |

| Talazoparib | PARP Inhibitor | The 4-fluorophenyl group is crucial for achieving inhibitory activity and metabolic stability, and it increases interactions at the binding site through H-bonding.[7] |

| Fezolinetant | NK3 Receptor Antagonist | The 4-fluorobenzoyl group plays an important role in the drug's safety profile concerning hERG and CYP interactions.[8][9] |

| Fluorapacin | Anticancer Agent | This compound, bis(4-fluorobenzyl)trisulfide, demonstrates excellent thermal and oxidative stability, crucial for its development as a drug candidate.[10] |

Table 3: Case Study Data – Impact on Biological Activity

| Compound Class / Target | Modification | Result (IC50 / Ki) | Reference Insight |

| Tyrosinase Inhibitors | Introduction of 1-(4-fluorobenzyl)piperazine | Compound 25 (IC50 = 0.96 µM) was ~20-fold more potent than the reference compound kojic acid (IC50 = 17.76 µM).[11] | In silico design and synthesis led to potent inhibitors, with the 4-fluorobenzyl fragment being a key component for high activity.[11] |

| Dopamine Transporter (DAT) Inhibitors | Replacement of piperazine with piperidine in a bis(4-fluorophenyl) scaffold | Piperidine analogues showed improved metabolic stability in rat liver microsomes compared to previous versions, while maintaining high affinity for DAT (Ki range = 3–382 nM).[12][13] | Structural modifications around the core scaffold containing two 4-fluorophenyl groups were explored to enhance metabolic stability while retaining the desired atypical DAT inhibitor profile.[12][13] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of compounds containing the 4-fluorobenzyl group.

3.1. General Protocol for Synthesis via S-N-2 Alkylation

This protocol describes a common method for introducing the 4-fluorobenzyl group onto a nucleophilic substrate (e.g., an amine, phenol, or thiol).

-

Objective: To synthesize a 4-fluorobenzylated derivative from a starting material containing a nucleophilic center.

-

Reagents and Materials:

-

Procedure:

-

Dissolve the substrate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base (1.1-1.5 eq) to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.

-

Slowly add a solution of 4-fluorobenzyl bromide (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 4-fluorobenzylated compound.

-

Characterize the final product using NMR, IR, and mass spectrometry.

-

3.2. Protocol for In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

-

Objective: To determine the rate of disappearance of a 4-fluorobenzylated compound when incubated with liver microsomes.

-

Reagents and Materials:

-

Test compound (e.g., 1 µM final concentration)

-

Pooled human or rat liver microsomes (e.g., 0.5 mg/mL)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

Incubator/water bath at 37 °C

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a solution of the test compound in phosphate buffer.

-

Pre-warm the compound solution, buffer, and microsome suspension to 37 °C.

-

Initiate the reaction by adding the NADPH regenerating system to a mixture of the compound and liver microsomes.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the metabolic activity by adding the aliquot to the cold acetonitrile quenching solution.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

-

Visualizations: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the application of the 4-fluorobenzyl group in drug design.

Caption: Drug discovery workflow incorporating 4-fluorobenzylation for lead optimization.

Caption: Logical relationships in 4-fluorobenzyl-driven drug design.

Caption: Inhibition of a kinase signaling pathway by a 4-fluorobenzylated drug.

Conclusion

The 4-fluorobenzyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary advantages lie in its ability to enhance metabolic stability by blocking P450-mediated oxidation, a common liability for many drug candidates.[1][3] Furthermore, its electronic and lipophilic contributions can be leveraged to fine-tune a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[3][6] The successful application of this moiety in numerous FDA-approved drugs underscores its importance and continued relevance in the design of next-generation therapeutics. As synthetic methodologies advance, the strategic and rational incorporation of the 4-fluorobenzyl group will undoubtedly continue to play a pivotal role in overcoming drug development challenges.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 9. researchgate.net [researchgate.net]

- 10. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 4-Fluorobenzyl chloride | C7H6ClF | CID 9602 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique physicochemical and biological properties have propelled its incorporation into a multitude of approved drugs and clinical candidates across a wide therapeutic spectrum.[1][2] This technical guide provides a comprehensive overview of the significance of the morpholine moiety, detailing its impact on pharmacokinetic and pharmacodynamic profiles, its role in diverse biological activities, and practical methodologies for its use in drug design and development.

Physicochemical Properties and "Privileged Scaffold" Status

The widespread use of the morpholine ring in drug discovery is not coincidental; it is a direct result of its advantageous physicochemical properties that address many common challenges in drug design.[1][3] The morpholine moiety is often employed to fine-tune a molecule's properties to enhance its drug-like characteristics.[1]

One of the key attributes of the morpholine ring is its ability to improve the aqueous solubility and metabolic stability of a drug candidate.[4] The presence of the oxygen atom allows it to act as a hydrogen bond acceptor, which can improve interactions with biological targets and enhance solubility.[3] The nitrogen atom is weakly basic, with a pKa of approximately 8.7, which allows for a degree of control over the molecule's ionization state at physiological pH.[4][5] This balance of hydrophilic and lipophilic character is crucial for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the morpholine ring is generally metabolically stable and can improve a compound's pharmacokinetic profile by reducing clearance and prolonging bioavailability.[4] It is less prone to oxidation compared to other cyclic amines, contributing to a better safety profile with the formation of non-toxic metabolites. These combined features have led to the classification of morpholine as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target.[1][6]

Biological Activities and Therapeutic Applications

The versatility of the morpholine scaffold is evident in the broad range of biological activities exhibited by molecules that contain it. Morpholine derivatives have been successfully developed as anticancer, antibacterial, antiviral, and central nervous system (CNS) active agents, among others.[6]

Anticancer Activity: A significant number of morpholine-containing drugs are approved for the treatment of various cancers.[5] The morpholine moiety is a key component in several kinase inhibitors, where it can interact with the target protein to enhance potency and selectivity.[6][]

Central Nervous System (CNS) Activity: The physicochemical properties of morpholine make it particularly well-suited for CNS drug discovery. A delicate balance of lipophilicity and size is required for a molecule to effectively cross the blood-brain barrier (BBB). The morpholine ring helps to achieve this balance, improving brain permeability. Consequently, morpholine is found in drugs for mood disorders, pain, and neurodegenerative diseases.

Antibacterial Activity: The morpholine ring is a critical component of the antibiotic Linezolid. Its presence is crucial for the drug's mechanism of action, which involves the inhibition of bacterial protein synthesis.[8]

The following table summarizes key FDA-approved drugs containing a morpholine scaffold, highlighting their therapeutic applications and mechanisms of action.

| Drug Name | Therapeutic Area | Mechanism of Action | Key Efficacy/Safety Data |

| Gefitinib | Oncology (NSCLC) | EGFR Tyrosine Kinase Inhibitor | In a phase II trial for NSCLC patients with EGFR mutations, Gefitinib achieved a response rate of 75%.[9] |

| Linezolid | Infectious Disease | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][8][10] | Active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8] |

| Aprepitant | Supportive Care (Antiemetic) | Neurokinin-1 (NK1) Receptor Antagonist | In clinical trials, aprepitant in combination with standard therapy significantly improved complete response rates (no emesis and no rescue medication) in patients receiving highly emetogenic chemotherapy (58.8% to 71% vs. 43.3% to 52.3% for standard therapy plus placebo).[11] |

| Moclobemide | Psychiatry (Antidepressant) | Reversible inhibitor of monoamine oxidase A (MAO-A) | A selective MAO-A inhibitor that has shown efficacy in treating depression and improving cognitive function in older patients with memory impairment.[9] |

| Reboxetine | Psychiatry (Antidepressant) | Selective Norepinephrine Reuptake Inhibitor (NRI) | Used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD). |

Signaling Pathways of Key Morpholine-Containing Drugs

The efficacy of morpholine-containing drugs is intrinsically linked to their interaction with specific biological pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential resistance.

Gefitinib and the EGFR/PI3K Signaling Pathway: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR is overactivated, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/AKT pathway.[12] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of the PI3K/AKT pathway, thereby inhibiting tumor growth.[12]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using Aprepitant in the Apoptotic Cell Death through PI3K/Akt/NF-κB Signal Transduction Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Linezolid - Wikipedia [en.wikipedia.org]

- 11. jnccn.org [jnccn.org]

- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]

Unlocking New Therapeutic Avenues: A Technical Guide to Novel Morpholine Compounds and Their Potential Targets

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, have led to its incorporation into a wide array of clinically successful drugs.[1][2][3] This in-depth technical guide explores the burgeoning landscape of novel morpholine-containing compounds, delineating their key therapeutic targets, presenting quantitative bioactivity data, and providing detailed experimental methodologies to empower further research and development in this exciting field.

Key Therapeutic Targets for Novel Morpholine Compounds

Recent research has illuminated a diverse range of molecular targets for newly synthesized morpholine derivatives, spanning several critical therapeutic areas, most notably in oncology and neurodegenerative diseases.

Kinase Inhibitors: Targeting Cancer's Engine Room

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Morpholine-containing compounds have emerged as potent inhibitors of several key kinases, particularly within the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

PI3K/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Novel morpholine compounds have been designed to inhibit key nodes in this pathway, such as PI3Kα and mTOR itself.

Caption: The PI3K/Akt/mTOR signaling cascade.

Topoisomerase II:

Some novel morpholine derivatives have also shown inhibitory activity against topoisomerase II, an enzyme critical for DNA replication and repair.[5] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Cholinesterase Inhibitors: Combating Neurodegeneration

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.[6] Morpholine-containing compounds have demonstrated significant potential as cholinesterase inhibitors, with some exhibiting dual inhibitory activity.[6]

Mechanism of Cholinesterase Inhibition:

Caption: Inhibition of acetylcholine hydrolysis by a morpholine compound.

Other Promising Targets

The versatility of the morpholine scaffold extends to a variety of other potential therapeutic targets:

-

Monoamine Oxidase (MAO): Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and Parkinson's disease.[6]

-

Secretases: Modulating the activity of enzymes like δ-secretase is being explored for the treatment of Alzheimer's disease.

-

Cannabinoid Receptors: Morpholine derivatives have shown affinity for cannabinoid receptors, suggesting potential applications in pain management and other neurological conditions.

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of selected novel morpholine compounds against their respective targets. This data provides a comparative overview of their potency and potential for further development.

Table 1: Inhibitory Activity of Morpholine Derivatives against Kinases

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 10e | mTOR | 0.033 | A549 (Lung Cancer) | [7] |

| 10h | mTOR | 0.087 | MCF-7 (Breast Cancer) | [7] |

| 10d | mTOR | 0.062 | A549 (Lung Cancer) | [7] |

| 12b | PI3Kα | 0.17 | - | [8] |

| 12b | mTOR | 0.83 | - | [8] |

| 12d | PI3Kα | 1.27 | - | [8] |

| 12d | mTOR | 2.85 | - | [8] |

| 14c | PI3Kα | 1.25 | - | [4] |

| 18b | PI3Kα | 0.00046 | - | [4] |

| 18b | mTOR | 0.012 | - | [4] |

Table 2: Inhibitory Activity of Morpholine Derivatives against Cholinesterases

| Compound ID | Target | IC50 (µM) | Reference |

| 11g | AChE | 1.94 | [5] |

| 11g | BuChE | 28.37 | [5] |

| 2a | AChE | 0.00042 | [9] |

| 2d | BuChE | 0.00011 | [9] |

| 6 | AChE | 22.0 | [9] |

| 6 | BuChE | 6.79 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation of therapeutic targets and the characterization of novel compounds. Below are methodologies for key assays cited in this guide.

PI3Kα Kinase Assay (Luminescent)

This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Elegance of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved pharmacokinetics and metabolic stability to drug candidates.[1][2][3][4] The introduction of chirality to this privileged structure unlocks access to a vast and nuanced chemical space, enabling the fine-tuning of interactions with biological targets.[5] This technical guide provides an in-depth exploration of the discovery and synthesis of chiral morpholine building blocks. It details key asymmetric synthetic strategies, presents comparative quantitative data, and offers comprehensive experimental protocols for the synthesis of these valuable intermediates. Visualizations of synthetic pathways are provided to elucidate the logical flow of these complex transformations.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine moiety is a six-membered heterocycle containing both a nitrogen and an oxygen atom.[6] Its presence in a molecule can enhance aqueous solubility, reduce lipophilicity, and act as a hydrogen bond acceptor, all of which are desirable traits in drug design.[2][3] Furthermore, the morpholine ring is often metabolically stable and can serve as a bioisosteric replacement for other less favorable groups.[7][8]

When a stereocenter is introduced into the morpholine ring, the resulting chiral building blocks offer a powerful tool for medicinal chemists. The specific three-dimensional arrangement of substituents on a chiral morpholine can dictate its binding affinity and selectivity for a biological target.[5] This has led to the incorporation of chiral morpholine scaffolds in a wide range of therapeutic agents, including anticancer, antidepressant, and neurokinin-1 receptor antagonists.[9][10][11] The synthesis of enantiomerically pure morpholine building blocks, however, remains a significant challenge, driving the development of innovative and efficient asymmetric synthetic methodologies.[1][12]

Key Asymmetric Synthetic Strategies

The synthesis of chiral morpholines can be broadly categorized into several key strategies, each with its own advantages and limitations. These include catalytic enantioselective methods, asymmetric hydrogenation, and syntheses starting from the chiral pool.

Catalytic Enantioselective Synthesis

Catalytic enantioselective methods offer an efficient and atom-economical approach to chiral morpholines, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.

One notable example is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[9] This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.[9]

Another powerful strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation.[13][14][15][16][17] This method utilizes a titanium catalyst for the hydroamination of ether-containing aminoalkyne substrates to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst to yield 3-substituted morpholines in high enantiomeric excess.[13][14][15][16][17]

Caption: Tandem synthesis of chiral morpholines.

Organocatalysis has also been successfully employed for the enantioselective synthesis of C2-functionalized morpholines.[18][19] This methodology allows for the rapid preparation of these valuable heterocycles in good overall yields and high enantiomeric excess.[18][19]

Asymmetric Hydrogenation

Asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, is a highly effective method for producing chiral morpholines with excellent enantioselectivity.[20][21][22][23] This approach typically involves the use of a chiral transition-metal catalyst, often based on rhodium or ruthenium, with a chiral phosphine ligand.

A notable advancement in this area is the use of a bisphosphine-rhodium catalyst with a large bite angle for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[20][21][22][23] This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with enantiomeric excesses up to 99%.[20][21][22][23]

Caption: Asymmetric hydrogenation of dehydromorpholines.

Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates. Synthesizing chiral morpholines from these starting materials is a robust strategy that ensures the final product's absolute stereochemistry.